molecular formula C8H5ClF4 B1390699 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene CAS No. 1204296-01-4

1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene

Cat. No.: B1390699
CAS No.: 1204296-01-4
M. Wt: 212.57 g/mol
InChI Key: NEVMZNJHAIBJAL-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzene with 2-chloro-1,1-difluoroethane under specific conditions. One common method includes the use of a base-mediated reaction, where phenols react with halothane to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers . This approach is efficient and does not require expensive transition-metal catalysts or highly toxic reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar base-mediated reactions, ensuring high yields and purity. The process is optimized to minimize the use of hazardous materials and to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene stands out due to its unique combination of multiple fluorine atoms and a chlorinated ethyl group, providing distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.

Properties

IUPAC Name

1-(2-chloro-1,1-difluoroethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-8(12,13)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMZNJHAIBJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227890
Record name 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-01-4
Record name 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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